Dimethyladipate

Content Navigation

CAS Number

Product Name

IUPAC Name

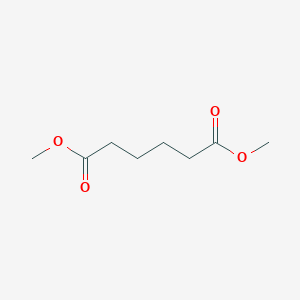

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 600 mg/l, temp not specified.

Insoluble

Very slightly soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Dimethyl adipate (DMA) is a high-purity, C6 aliphatic dicarboxylic acid dimethyl ester widely procured as a premium high-boiling solvent, plasticizer, and chemical intermediate [1]. Characterized by its low vapor pressure, high flash point, and excellent toxicological profile, DMA is a readily biodegradable liquid that avoids the regulatory restrictions associated with traditional polar aprotic solvents [2]. While frequently encountered as a minor component in commercial dibasic ester (DBE) blends, pure DMA offers a precise boiling point of approximately 228 °C and exact stoichiometric reliability, making it a critical raw material for advanced polymer synthesis, high-performance coatings, and sustainable manufacturing workflows [1].

Buyers often attempt to substitute pure Dimethyl adipate with commercial Dibasic Ester (DBE) mixtures to reduce costs, as DBEs contain DMA alongside dimethyl glutarate (C5) and dimethyl succinate (C4) [1]. However, this generic substitution fails in precision applications because DBE blends exhibit broad and variable distillation ranges (196–225 °C), leading to unpredictable evaporation rates and inconsistent film leveling in high-end coatings [1]. Furthermore, in polymer and active pharmaceutical ingredient (API) synthesis, the presence of C4 and C5 esters in crude DBE disrupts exact stoichiometric ratios, altering polymer chain architectures and compromising mechanical properties. Similarly, attempting to use legacy solvents like N-Methyl-2-pyrrolidone (NMP) introduces severe regulatory liabilities, as NMP is a Substance of Very High Concern (SVHC) due to reproductive toxicity, whereas pure DMA provides comparable solvency without the compliance burden [2].

Thermal Control and Evaporation Predictability vs. DBE Blends

Pure Dimethyl adipate exhibits a highly specific boiling point of 228–230 °C, distinguishing it from shorter-chain analogs like dimethyl succinate (200 °C) and commercial DBE mixtures [1]. Because DBE mixtures contain fluctuating ratios of succinate, glutarate, and adipate, their distillation ranges span broadly from 196 °C to 225 °C, causing uneven volatilization during thermal curing [2]. Procuring pure DMA guarantees a consistent, slow evaporation profile, which is critical for maximizing leveling time and preventing surface defects such as pinholes or solvent popping in high-temperature baking enamels[2].

| Evidence Dimension | Boiling Point and Distillation Profile |

| Target Compound Data | Pure Dimethyl adipate: Sharp boiling point at ~228 °C. |

| Comparator Or Baseline | DBE Mixture: Broad distillation range of 196–225 °C; Dimethyl succinate: 200 °C. |

| Quantified Difference | DMA provides a stable, >25 °C higher thermal threshold compared to succinate, eliminating the multi-stage flash-off seen in DBE blends. |

| Conditions | Standard atmospheric pressure thermal curing and solvent evaporation assays. |

Buyers formulating high-performance coil or automotive coatings must use pure DMA to ensure predictable drying kinetics and defect-free finishes.

Sustainable Solvency and Environmental Cost Reduction vs. NMP

In membrane fabrication and advanced polymer processing, N-Methyl-2-pyrrolidone (NMP) has historically been the benchmark solvent, despite its severe toxicity. Quantitative life-cycle assessments (LCA) of PVDF membrane production reveal that using NMP incurs a high environmental cost of 766 €/FU [1]. Substituting NMP with greener diesters like Dimethyl adipate significantly reduces this burden while maintaining the necessary thermodynamic solvency for fluoropolymers[1]. DMA is readily biodegradable, non-carcinogenic, and avoids the SVHC classification of NMP, allowing manufacturers to achieve regulatory compliance without sacrificing processability [2].

| Evidence Dimension | Environmental Cost and Regulatory Status |

| Target Compound Data | Dimethyl adipate: Non-SVHC, readily biodegradable, substantially lower environmental footprint. |

| Comparator Or Baseline | NMP: SVHC (reprotoxic), high environmental cost (766 €/FU in PVDF systems). |

| Quantified Difference | DMA eliminates SVHC compliance risks and drastically lowers the quantifiable environmental cost of polymer processing compared to NMP. |

| Conditions | Life-Cycle Assessment (LCA) for industrial-scale PVDF membrane fabrication. |

Procurement teams can use DMA as a drop-in green solvent to future-proof manufacturing lines against impending NMP bans while improving ESG metrics.

Stoichiometric Precision in Polymer Synthesis vs. Crude Diesters

For the synthesis of advanced polyesters and polyurethanes, the exact carbon chain length of the di-ester monomer dictates the flexibility and mechanical properties of the final polymer. Pure Dimethyl adipate provides a strict C6 aliphatic backbone with a precise molecular weight of 174.20 g/mol, enabling highly controlled polycondensation reactions [1]. If a buyer substitutes pure DMA with a cheaper DBE blend, the introduction of C4 (succinate) and C5 (glutarate) fractions alters the molar ratios and cross-linking density, leading to unpredictable batch-to-batch variations in the polymer's thermal and mechanical profile [1].

| Evidence Dimension | Monomer Purity and Chain Length Consistency |

| Target Compound Data | Pure Dimethyl adipate: 100% C6 di-ester, exact MW 174.20 g/mol. |

| Comparator Or Baseline | DBE Mixture: Variable blend of C4 (15-25%), C5 (55-65%), and C6 (10-25%) di-esters. |

| Quantified Difference | Pure DMA ensures zero stoichiometric variance in polycondensation, whereas DBE introduces up to 90% off-target chain lengths. |

| Conditions | Biocatalytic or metal-catalyzed polycondensation and transesterification workflows. |

Chemical manufacturers must procure pure DMA to ensure reproducible mechanical properties and strict quality control in specialized polymer resins.

High-Temperature Coil and Automotive OEM Coatings

Pure Dimethyl adipate is the optimal solvent choice for high-temperature baking enamels and coil coatings. Its specific boiling point (~228 °C) provides a predictable, slow evaporation rate that maximizes leveling time, preventing surface defects like pinholes and orange peel that commonly occur when using variable-boiling DBE mixtures [1].

Sustainable PVDF Membrane Fabrication

As regulatory pressures phase out toxic polar aprotic solvents, DMA serves as a highly effective, non-SVHC replacement for NMP in the production of polyvinylidene fluoride (PVDF) membranes. It provides the necessary solvency power while drastically reducing the environmental cost and eliminating reproductive toxicity risks from the manufacturing workflow [2].

Precision Synthesis of Polyesters and Polyurethanes

In the production of specialty polymers and biodegradable plastics, pure DMA acts as a critical C6 building block. Unlike mixed dibasic esters, pure DMA guarantees exact stoichiometric ratios during transesterification and polycondensation, ensuring consistent molecular weight distributions and reproducible mechanical properties in the final resins [3].

Eco-Friendly Industrial Paint Strippers and Cleaners

For heavy-duty cleaning formulations where low VOC emissions and high flash points are required, DMA offers excellent solvency for resins and polar soils. It outperforms traditional hazardous solvents by providing a safer handling profile, ready biodegradability, and the ability to be recycled via vacuum distillation without degradation [4].

References

- [1] INVISTA. Dibasic Esters (DBE) Product Guide and Technical Data.

- [2] Sustainable Membrane Fabrication Using Greener Solvents. Life-Cycle Assessment Data.

- [3] Warne and Pellis, et al. C2 to C6 biobased carbonyl platforms for fine chemistry. National Institutes of Health.

- [4] John R. Hess & Company. Frequently Asked Questions About Dimethyl Esters.

Physical Description

Dry Powder; Liquid

Colorless liquid; [CAMEO] Colorless liquid; mp = 7-9 deg C; [MSDSonline]

Liquid

Clear colourless liquid; Faint alcoholic aroma

Colorless liquid.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

115 °C @ 13 mm Hg

109.00 to 110.00 °C. @ 14.00 mm Hg

228.2-230 °F at 14 mmHg

Flash Point

107 °C

225 °F

Heavy Atom Count

Density

1.0600 @ 20 °C/4 °C

1.062-1.066 (20°)

1.063

LogP

log Kow= 1.03

Melting Point

10.3 °C

8 °C

46.4 °F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 636 of 1010 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 374 of 1010 companies with hazard statement code(s):;

H319 (90.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Emollient; Plasticise

Methods of Manufacturing

BASF has further developed the hydroesterification of butadiene to give dimethyl adipate.

The first CO route to make adipic acid is a BASF process employing CO and methanol in a two-step process producing dimethyl adipate.

General Manufacturing Information

Printing Ink Manufacturing

Fabricated Metal Product Manufacturing

All Other Chemical Product and Preparation Manufacturing

Custom Compounding of Purchased Resins

Oil and Gas Drilling, Extraction, and Support activities

Construction

Services

Printing and Related Support Activities

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Petroleum Lubricating Oil and Grease Manufacturing

Wholesale and Retail Trade

Paint and Coating Manufacturing

All Other Basic Organic Chemical Manufacturing

Transportation Equipment Manufacturing

Other (requires additional information)

Adhesive Manufacturing

Hexanedioic acid, 1,6-dimethyl ester: ACTIVE

A NUMBER OF POLYVINYL CHLORIDE PRODUCTS UTILIZE ONE OF THE HIGHER-MOLECULAR-WT DIESTERS OF ADIPIC ACID. /ADIPIC ACID ESTERS/

Analytic Laboratory Methods

Interactions

Dates

Catalytic oxidative cleavage of catechol by a non-heme iron(III) complex as a green route to dimethyl adipate

Robin Jastrzebski, Bert M Weckhuysen, Pieter C A BruijnincxPMID: 23800824 DOI: 10.1039/c3cc42423e

Abstract

The catalyst system prepared in situ from iron(III) salts, tris(2-pyridylmethyl)amine and a base readily catalyses the intradiol dioxygenation of pyrocatechol in methanol, to primarily afford the half-methyl ester of muconic acid. Dimethyl adipate is obtained by the subsequent, one-step catalytic hydrogenation/esterification, thus providing a green route to this important nylon precursor.RIFM fragrance ingredient safety assessment, dimethyl adipate, CAS Registry Number 627-93-0

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 32028015 DOI: 10.1016/j.fct.2020.111174

Abstract

Induction of heat shock protein 70 in rat olfactory epithelium by toxic chemicals: in vitro and in vivo studies

S A Simpson, D J Alexander, C J ReedPMID: 15690153 DOI: 10.1007/s00204-004-0610-z

Abstract

We have previously developed a rat nasal explant system for investigating upper respiratory tract toxicity, and the aims of this study were to determine whether heat shock protein (HSP) 70 is induced in this model following exposure to carbon tetrachloride (CCl4), dimethyl adipate (DMA), methyl iodide (CH3I) or paracetamol, and whether HSP70 can also be induced in the nasal cavity in vivo. Intracellular ATP was significantly depleted in ethmoturbinates incubated for 4 h with the toxins (0-100 mM; EC50 concentrations: CCl4 32 mM, DMA 3 mM, CH3I 1.5 mM, paracetamol 70 mM), but there was little induction of HSP70. Turbinates were then incubated for 1 h with CCl4 (5 mM), DMA (1.5 mM), CH3I (0.57 mM) or paracetamol (30 mM) and allowed to recover for up to 24 h. Treatment with CCl4, DMA or paracetamol resulted in 250-300% induction of HSP70. Male rats were administered a single oral dose of CCl4 (1600 mg/kg) and killed 16 h later. Degenerative lesions (epithelial undulation and hydropic vacuolation) were evident in the olfactory epithelium, and immunohistochemical analysis of HSP70 revealed increased staining in, or proximate to, areas of damage. Thus, HSP70 can be induced in the olfactory epithelium both in vitro and in vivo.Lipase-catalyzed dimethyl adipate synthesis: response surface modeling and kinetics

Naz Chaibakhsh, Mohd Basyaruddin Abdul Rahman, Mahiran Basri, Abu Bakar Salleh, Suraini Abd-AzizPMID: 20632329 DOI: 10.1002/biot.201000063

Abstract

Dimethyl adipate (DMA) was synthesized by immobilized Candida antarctica lipase B-catalyzed esterification of adipic acid and methanol. To optimize the reaction conditions of ester production, response surface methodology was applied, and the effects of four factors namely, time, temperature, enzyme concentration, and molar ratio of substrates on product synthesis were determined. A statistical model predicted that the maximum conversion yield would be 97.6%, at the optimal conditions of 58.5 degrees C, 54.0 mg enzyme, 358.0 min, and 12:1 molar ratio of methanol to adipic acid. The R(2) (0.9769) shows a high correlation between predicted and experimental values. The kinetics of the reaction was also investigated in this study. The reaction was found to obey the ping-pong bi-bi mechanism with methanol inhibition. The kinetic parameters were determined and used to simulate the experimental results. A good quality of fit was observed between the simulated and experimental initial rates.Sites and mechanisms for uptake of gases and vapors in the respiratory tract

M A Medinsky, J A BondPMID: 11246136 DOI: 10.1016/s0300-483x(00)00448-0

Abstract

Inhalation is a common route by which individuals are exposed to toxicants. The air contains a multitude of gases and vapors that are brought into the respiratory tract with each breath. Depending upon the physical and chemical characteristics of the toxicant, the respiratory tract can be considered as a target organ in addition to a portal of entry. Sufficient information is not always available on the fate or effects of an inhaled gas or vapor. Two physiochemical principles, water solubility and reactivity, can be used to predict the site of uptake of gases and vapors in the respiratory tract and potential mechanisms for reaction with respiratory tract tissue and absorption into the blood. Four model compounds, formaldehyde, ozone, dibasic esters, and butadiene are discussed as examples of how knowledge of aqueous solubility and chemical reactivity can help toxicologists predict sites and mechanisms by which inhaled gases and vapors interact with respiratory tract tissues.Mixture risk assessment: a case study of Monsanto experiences

R S Nair, B R Dudek, D R Grothe, F R Johannsen, I C Lamb, M A Martens, J H Sherman, M W StevensPMID: 9119327 DOI: 10.1016/s0278-6915(97)00085-9

Abstract

Monsanto employs several pragmatic approaches for evaluating the toxicity of mixtures. These approaches are similar to those recommended by many national and international agencies. When conducting hazard and risk assessments, priority is always given to using data collected directly on the mixture of concern. To provide an example of the first tier of evaluation, actual data on acute respiratory irritation studies on mixtures were evaluated to determine whether the principle of additivity was applicable to the mixture evaluated. If actual data on the mixture are unavailable, extrapolation across similar mixtures is considered. Because many formulations are quite similar in composition, the toxicity data from one mixture can be extended to a closely related mixture in a scientifically justifiable manner. An example of a family of products where such extrapolations have been made is presented to exemplify this second approach. Lastly, if data on similar mixtures are unavailable, data on component fractions are used to predict the toxicity of the mixture. In this third approach, process knowledge and scientific judgement are used to determine how the known toxicological properties of the individual fractions affect toxicity of the mixture. Three examples of plant effluents where toxicological data on fractions were used to predict the toxicity of the mixture are discussed. The results of the analysis are used to discuss the predictive value of each of the above mentioned toxicological approaches for evaluating chemical mixtures.Deposition of dibasic esters in the upper respiratory tract of the male and female Sprague-Dawley rat

J B Morris, R J Clay, B A Trela, M S BogdanffyPMID: 2020975 DOI: 10.1016/0041-008x(91)90100-s

Abstract

Inhalation exposure of the male and female rat to high concentrations of a mixture of the dibasic esters dimethyl succinate (DMS), dimethyl glutarate (DMG), and dimethyl adipate (DMA) results in mild olfactory toxicity. This response is thought to be due to the in situ formation of acidic metabolites via nasal carboxylesterases. The current study was designed to provide inhalation dosimetric information for these vapors. Deposition of DMS, DMG, and DMA was measured in the surgically isolated upper respiratory tracts (URT) of ketamine-xylazine-anesthetized male and female rats under constant velocity flow conditions at a flow rate of 100 ml/min. Deposition of acetone was measured in both genders for comparative purposes. URT deposition efficiencies in excess of 98.3% were observed for DMS, DMG, and DMA in animals exposed to each vapor individually. No gender differences in deposition efficiency were observed for these vapors or for acetone. Deposition of DMS, DMG, and DMA was also measured in animals exposed to all three vapors simultaneously. Deposition efficiency under simultaneous exposure conditions ranged between 97.3 and 98.5%. These values were slightly lower (about 1%) than those obtained under individual exposure conditions (p less than 0.0001). The reduced deposition efficiency may have resulted from competitive inhibition of nasal metabolism due to the simultaneous presence of all three carboxylesterase substrate vapors in nasal tissues. If so, inhalation of dibasic ester vapors would be expected to inhibit the uptake of other carboxylesterase substrate vapors without influencing uptake of vapors which are not substrates for this enzyme. Such was observed in studies using DMS, ethyl acetate (the substrate vapor), and isoamyl alcohol (the nonsubstrate vapor). Specifically, simultaneous exposure to DMS markedly inhibited uptake of ethyl acetate without altering uptake of isoamyl alcohol. Gender differences were not observed in URT deposition of any of the six vapors used in the current study, DMS, DMG, DMA, ethyl acetate, isoamyl alcohol, or acetone, suggesting that gender differences in URT deposition may not be widespread among vapors. The high URT deposition efficiencies of the dibasic esters are consistent with the olfactory toxicity resulting from inhalation exposure to these vapors.Carboxylesterase-dependent cytotoxicity of dibasic esters (DBE) in rat nasal explants

B A Trela, M S BogdanffyPMID: 1994511 DOI: 10.1016/0041-008x(91)90209-w

Abstract

Dibasic esters (DBE) are a solvent mixture of dimethyl adipate (DMA), dimethyl glutarate (DMG), and dimethyl succinate (DMS) used in the paint and coating industry. Subchronic inhalation toxicity studies have demonstrated that DBE induce a mild degeneration of the olfactory, but not the respiratory, epithelium of the rat nasal cavity. Carboxylesterase-mediated hydrolysis of the individual dibasic esters is more efficient in olfactory than in respiratory mucosal homogenates. In the present study, an in vitro system of cultured rat nasal explants was utilized to determine if DBE toxicity is dependent on a metabolic activation by nonspecific carboxylesterase. Explants from both the olfactory and the respiratory regions of the female rat nasal cavity were incubated for 2 hr in Williams' medium E containing 10-100 mM DMA, DMG, or DMS. DBE caused a dose-related increase in nasal explant acid phosphatase release, a biochemical index of cytotoxicity. HPLC analysis demonstrated parallel increases in the carboxylesterase-mediated formation of monomethyl ester metabolites. Diacid metabolite production in the nasal explant system was not entirely concentration-dependent. Metabolite concentrations and acid phosphatase release were generally greater in olfactory than respiratory tissues. DBE-induced cytotoxicity and acid metabolite production were markedly attenuated in nasal tissue excised from rats which were pretreated with bis(p-nitrophenyl)phosphate, a carboxylesterase inhibitor. This study presents a viable in vitro method for assessing organic ester cytotoxicity in the rat nasal cavity. It was shown that DBE are weak nasal toxicants under the conditions of this system. It was further demonstrated that DBE toxicity is dependent on a carboxylesterase-mediated activation. A similar mechanism was proposed for the nasal toxicity induced by other organic esters following inhalation exposure.Metabolism of dibasic esters by rat nasal mucosal carboxylesterase

M S Bogdanffy, C R Kee, C A Hinchman, B A TrelaPMID: 1673384 DOI:

Abstract

Inhalation exposure of rats to dibasic esters revealed lesions of the nasal olfactory epithelium similar to those observed with other ester solvents. Female rats are more sensitive to these effects than are male rats. It has been proposed that carboxylesterase conversion of inhaled esters within nasal tissues to organic acids may be a critical biochemical step in converting these chemicals to toxic substances. These experiments measured the kinetic parameters Vmax, KM, Ksi, and V/K for the hydrolysis of the dibasic esters in the target nasal tissue, olfactory mucosa, and nontarget tissue, respiratory mucosa. It was determined that under the conditions of these experiments, diacid metabolites are not formed. Esterase activity was inhibited by pretreatment with bis p-nitrophenyl phosphate. Vmax values for the three dibasic esters were 5- to 13-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K values were 4- to 11-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K was similar between male and female olfactory mucosa when dimethyl glutarate was used as the substrate. With dimethyl succinate or dimethyl adipate as the substrate, V/K for female olfactory tissue was 0.5- or 2-fold that of males, respectively. Differences in V/K were mainly due to decreases in KM associated with increasing carbon chain length. Substrate inhibition was observed at dibasic ester concentrations greater than approximately 25 mM, which are unlikely to be achieved in vivo. These results lend further support to the hypothesis that organic acid accumulation in the target tissue, olfactory mucosa, plays a significant role in the pathogenesis of dibasic ester-induced nasal lesions. This mechanism may be applicable to a wide range of inhaled esters.A microscopic and ultrastructural evaluation of dibasic esters (DBE) toxicity in rat nasal explants

B A Trela, S R Frame, M S BogdanffyPMID: 1639180 DOI: 10.1016/0014-4800(92)90037-c